molecular formula C11H15ClN2O2S B1639493 2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide CAS No. 874594-85-1

2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide

Cat. No.: B1639493
CAS No.: 874594-85-1
M. Wt: 274.77 g/mol
InChI Key: IWMHRSUQUFCOTK-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide is a chloroacetamide derivative characterized by a thiophene-containing substituent and a reactive chloroacetamide backbone. Chloroacetamides are versatile scaffolds in organic synthesis and pharmaceutical chemistry due to their electrophilic chlorine atom and amide functionality, which enable diverse modifications . This compound is cataloged under CAS number 72733-84-7 and is commercially available for research purposes, often used as a synthetic intermediate in drug discovery and biochemical studies . Its structure features a thien-2-ylmethyl group, which may confer unique electronic and steric properties compared to aryl or alkyl-substituted analogs. Chloroacetamide derivatives are widely explored for applications ranging from enzyme inhibition to pesticide development, making this compound a subject of interest in medicinal and agrochemical research .

Properties

IUPAC Name

2-[(2-chloroacetyl)-ethylamino]-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c1-2-14(11(16)6-12)8-10(15)13-7-9-4-3-5-17-9/h3-5H,2,6-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMHRSUQUFCOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=CS1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. This would include the use of large-scale reactors and precise control of reaction conditions to maintain product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Utilized in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a core 2-chloroacetamide structure with several analogs but differs in substituent groups. Key structural comparisons include:

Compound Name Substituents Key Functional Groups Applications/Notes
Target Compound Ethyl, thien-2-ylmethyl Chloroacetamide, amide, thiophene Research intermediate; potential enzyme modulation
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide 2,3-Dimethylphenyl, isopropyl Chloroacetamide, aryl, alkyl Herbicide (e.g., dimethenamid)
N-{2-[4-Allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide Allyl, thiazole, triazole, methylphenoxy Triazole, thiazole, acetamide ACE2 binding (-5.51 kcal/mol); potential antiviral activity
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazole Chloroacetamide, thiazole, dichlorophenyl Structural analog of penicillin; crystallographic studies reveal hydrogen bonding
2-Chloro-N-(2-oxothiolan-3-yl)acetamide Tetrahydrothiophenone Chloroacetamide, thiolactone Intermediate in heterocyclic synthesis; bioactive thiophene derivatives

Key Observations :

  • Thiophene vs.
  • Chlorine Reactivity : All compounds retain the reactive chloroacetamide moiety, enabling nucleophilic substitutions or cyclization reactions .

Comparison :

  • The target compound’s synthesis likely aligns with methods in , using chloroacetyl chloride and a primary/secondary amine.

Biological Activity

The compound 2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide is a derivative of thienylmethyl amines and acetamides, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula: C12H16ClN3O2S
  • Molecular Weight: 303.79 g/mol
  • CAS Number: Not specifically listed in the search results but can be derived from its structural formula.
PropertyValue
Molecular FormulaC12H16ClN3O2S
Molecular Weight303.79 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thienyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Thiazole and thiazolidine derivatives, which share similar frameworks, have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with thiazole rings have been reported to induce apoptosis in breast cancer cells (MDA-MB-231) through mechanisms involving caspase activation and mitochondrial dysfunction .

The proposed mechanism of action for compounds like this compound includes:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: Activation of apoptotic pathways has been observed in studies involving related compounds.
  • Cell Cycle Arrest: Some derivatives cause cell cycle arrest at the G2/M phase, leading to reduced cell viability .

Case Studies

  • Study on Thiazole Derivatives: A study evaluated several thiazole-based compounds for their anticancer properties, revealing IC50 values in the low micromolar range against various cancer cell lines . This provides a comparative basis for assessing the potential efficacy of this compound.
  • Antimicrobial Efficacy Assessment: A series of experiments conducted on thienyl derivatives demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC Value
AntibacterialStaphylococcus aureus< 10 µg/mL
AnticancerMDA-MB-2315 µM
Enzyme InhibitionCarbonic Anhydrase IXIC50 = 10.93 nM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide
Reactant of Route 2
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2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide

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